molecular formula C20H19FN4O3 B4417083 1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4417083
M. Wt: 382.4 g/mol
InChI Key: JTXDUSAZFSSLEX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinedione core, a fluorophenyl group, and a pyridinylcarbonyl-piperazinyl moiety, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinedione ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Pyridinylcarbonyl-Piperazinyl Moiety: This step involves the coupling of the pyridinylcarbonyl group with piperazine, followed by its attachment to the pyrrolidinedione core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or pyridinylcarbonyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-4-piperidinol
  • 1-(3,4-Difluorophenyl)piperidin-4-one
  • 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

Uniqueness

1-(4-Fluorophenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-15-3-5-16(6-4-15)25-18(26)12-17(20(25)28)23-8-10-24(11-9-23)19(27)14-2-1-7-22-13-14/h1-7,13,17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXDUSAZFSSLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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